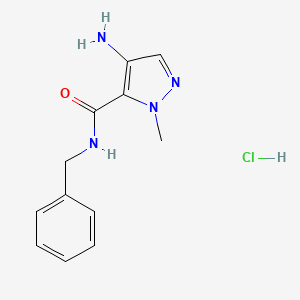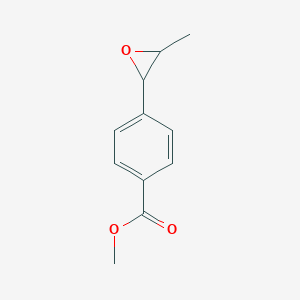
(S)-2-(1-(4-carbamoylphenyl)-2,5-dioxoimidazolidin-4-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(1-(4-carbamoylphenyl)-2,5-dioxoimidazolidin-4-yl)acetic acid is a complex organic compound that features a unique imidazolidinone core. This compound is of significant interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of the carbamoylphenyl group and the imidazolidinone ring structure contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-(4-carbamoylphenyl)-2,5-dioxoimidazolidin-4-yl)acetic acid typically involves the formation of the imidazolidinone ring followed by the introduction of the carbamoylphenyl group. One common synthetic route includes the cyclization of amido-nitriles under mild conditions, often catalyzed by nickel. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(S)-2-(1-(4-carbamoylphenyl)-2,5-dioxoimidazolidin-4-yl)acetic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the carbamoylphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
(S)-2-(1-(4-carbamoylphenyl)-2,5-dioxoimidazolidin-4-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound’s unique properties make it useful in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-2-(1-(4-carbamoylphenyl)-2,5-dioxoimidazolidin-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazolidinone ring structure allows it to form stable complexes with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
Similar compounds include other imidazolidinone derivatives and carbamoylphenyl-containing molecules. Examples include:
- (S)-2-(1-(4-carbamoylphenyl)-2,5-dioxoimidazolidin-4-yl)propanoic acid
- (S)-2-(1-(4-carbamoylphenyl)-2,5-dioxoimidazolidin-4-yl)butanoic acid
Uniqueness
What sets (S)-2-(1-(4-carbamoylphenyl)-2,5-dioxoimidazolidin-4-yl)acetic acid apart is its specific combination of the imidazolidinone ring and the carbamoylphenyl group, which imparts unique chemical and biological properties
特性
IUPAC Name |
2-[(4S)-1-(4-carbamoylphenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O5/c13-10(18)6-1-3-7(4-2-6)15-11(19)8(5-9(16)17)14-12(15)20/h1-4,8H,5H2,(H2,13,18)(H,14,20)(H,16,17)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMONVDUYBDKKTI-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)N2C(=O)C(NC2=O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N)N2C(=O)[C@@H](NC2=O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-METHOXY-1-(1-{5H,6H,7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}ETHYL)PYRAZOL-4-AMINE HYDROCHLORIDE](/img/structure/B8007047.png)
![Pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride hydrochloride](/img/structure/B8007053.png)



![Ethyl bicyclo[6.1.0]nonane-9-carboxylate](/img/structure/B8007080.png)
![5-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8007084.png)






